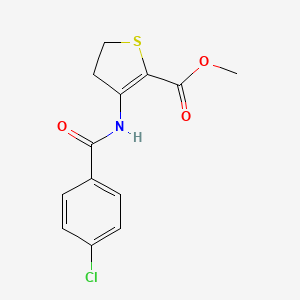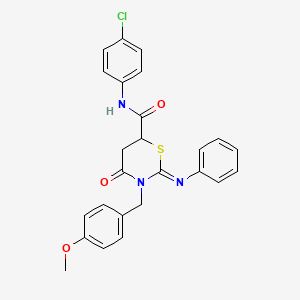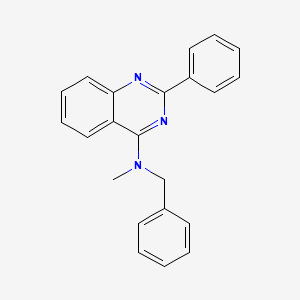![molecular formula C12H9Br2NO2S2 B11678188 (5E)-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11678188.png)
(5E)-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-5-[(3,5-ジブロモ-4-ヒドロキシフェニル)メチリデン]-3-エチル-2-スルファニリデン-1,3-チアゾリジン-4-オンは、チアゾリジンオン類に属する合成有機化合物です。この化合物は、チアゾリジンオン環、ジブロモヒドロキシフェニル基、スルファニリデン部分を含む複雑な構造を特徴としています。その潜在的な生物学的および化学的性質により、様々な科学研究分野において関心を集めています。
準備方法
合成ルートと反応条件
(5E)-5-[(3,5-ジブロモ-4-ヒドロキシフェニル)メチリデン]-3-エチル-2-スルファニリデン-1,3-チアゾリジン-4-オンの合成は、通常、複数段階のプロセスで行われます。
チアゾリジンオン環の形成: 最初のステップは、適切なα-ハロケトンとチオ尿素を反応させてチアゾリジンオン環を形成することです。
ジブロモヒドロキシフェニル基の導入: ジブロモヒドロキシフェニル基は、適切なアルデヒドとの縮合反応によって導入されます。
スルファニリデン部分の形成:
工業生産方法
この化合物の工業生産には、収率と純度を高めるために上記の合成ルートの最適化が含まれる場合があります。これには、触媒の使用、反応条件(温度、圧力、pH)の制御、再結晶やクロマトグラフィーなどの精製技術が含まれます。
化学反応の分析
反応の種類
(5E)-5-[(3,5-ジブロモ-4-ヒドロキシフェニル)メチリデン]-3-エチル-2-スルファニリデン-1,3-チアゾリジン-4-オンは、次のような様々な化学反応を起こすことができます。
酸化: この化合物は、スルホキシドまたはスルホンを形成するために酸化することができます。
還元: 還元反応により、この化合物を対応するチアゾリジン誘導体に変換することができます。
置換: ジブロモヒドロキシフェニル基は、求核置換反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素(H₂O₂)や過マンガン酸カリウム(KMnO₄)などがあります。
還元: 水素化ホウ素ナトリウム(NaBH₄)や水素化リチウムアルミニウム(LiAlH₄)などの還元剤が一般的に使用されます。
置換: アミンやチオールなどの求核剤を塩基性条件下で使用することができます。
主な生成物
酸化: スルホキシドとスルホン。
還元: チアゾリジン誘導体。
置換: 置換されたフェニル誘導体。
科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: その潜在的な抗菌および抗真菌特性について調査されています。
医学: 抗炎症および抗癌剤としての可能性を探求されています。
産業: 特定の特性を持つ新素材の開発における潜在的な用途。
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Potential use in the development of new materials with specific properties.
作用機序
(5E)-5-[(3,5-ジブロモ-4-ヒドロキシフェニル)メチリデン]-3-エチル-2-スルファニリデン-1,3-チアゾリジン-4-オンの作用機序は、様々な分子標的との相互作用を含みます。
分子標的: 炎症、細胞増殖、微生物の増殖に関与する酵素、受容体、細胞経路。
関与する経路: 主要な酵素の阻害、受容体活性の調節、細胞プロセスの破壊。
類似化合物の比較
類似化合物
- (5E)-5-[(3,5-ジクロロ-4-ヒドロキシフェニル)メチリデン]-3-エチル-2-スルファニリデン-1,3-チアゾリジン-4-オン
- (5E)-5-[(3,5-ジメチル-4-ヒドロキシフェニル)メチリデン]-3-エチル-2-スルファニリデン-1,3-チアゾリジン-4-オン
独自性
- 構造の違い :(5E)-5-[(3,5-ジブロモ-4-ヒドロキシフェニル)メチリデン]-3-エチル-2-スルファニリデン-1,3-チアゾリジン-4-オンにブロム原子が存在することは、クロロおよびメチル類似体と区別する特徴です。
- 生物学的活性 :ブロム原子は、この化合物の生物学的活性を高め、抗菌剤または抗癌剤としてより強力にする可能性があります。
類似化合物との比較
Similar Compounds
- (5E)-5-[(3,5-dichloro-4-hydroxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
- (5E)-5-[(3,5-dimethyl-4-hydroxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Uniqueness
- Structural Differences : The presence of bromine atoms in (5E)-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one distinguishes it from its chloro and methyl analogs.
- Biological Activity : The bromine atoms may enhance the compound’s biological activity, making it more potent as an antimicrobial or anticancer agent.
特性
分子式 |
C12H9Br2NO2S2 |
|---|---|
分子量 |
423.1 g/mol |
IUPAC名 |
(5E)-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H9Br2NO2S2/c1-2-15-11(17)9(19-12(15)18)5-6-3-7(13)10(16)8(14)4-6/h3-5,16H,2H2,1H3/b9-5+ |
InChIキー |
XXALAFVVYBAJNW-WEVVVXLNSA-N |
異性体SMILES |
CCN1C(=O)/C(=C\C2=CC(=C(C(=C2)Br)O)Br)/SC1=S |
正規SMILES |
CCN1C(=O)C(=CC2=CC(=C(C(=C2)Br)O)Br)SC1=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{(E)-[({[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B11678107.png)
![3-[(2E)-2-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]propanenitrile](/img/structure/B11678108.png)
![Ethyl 4-{[(2E)-6-[(4-ethoxyphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B11678110.png)
![4-(2-chlorobenzyl)-N-[(1E)-1-(naphthalen-2-yl)ethylidene]piperazin-1-amine](/img/structure/B11678116.png)
![(5E)-5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678123.png)
![(2Z)-2-[(4-fluorophenyl)imino]-N-(2-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11678128.png)

![(5Z)-3-benzyl-5-(3-iodo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678138.png)

![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(naphthalen-1-yl)acetamide](/img/structure/B11678147.png)
![3,4-dimethoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B11678151.png)
![3-(4-methoxyphenyl)-11-(naphthalen-1-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11678173.png)
![N'-[(Z)-(2-Chlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11678185.png)

